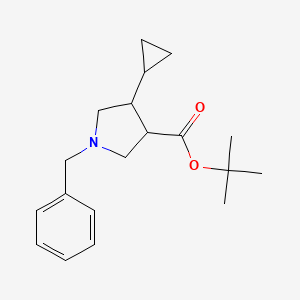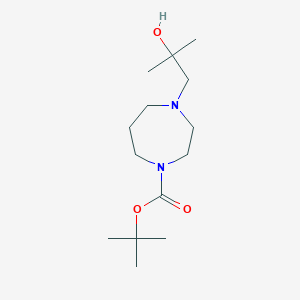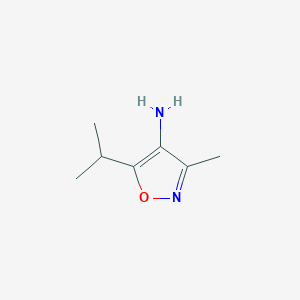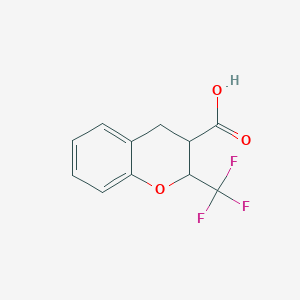![molecular formula C12H19N3O B12314001 1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B12314001.png)
1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[25]octane is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane typically involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane can be compared with other oxadiazole derivatives, such as:
CoViTris2020: A 2,5-disubstituted-1,3,4-oxadiazole derivative with potent anti-SARS-CoV-2 activity.
ChloViD2020: Another 2,5-disubstituted-1,3,4-oxadiazole derivative with similar antiviral properties. These compounds share the oxadiazole core but differ in their substituents and specific biological activities, highlighting the versatility and potential of oxadiazole derivatives in various applications.
Eigenschaften
Molekularformel |
C12H19N3O |
|---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
2-(6-azaspiro[2.5]octan-2-yl)-5-propan-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H19N3O/c1-8(2)10-14-15-11(16-10)9-7-12(9)3-5-13-6-4-12/h8-9,13H,3-7H2,1-2H3 |
InChI-Schlüssel |
GPQCZMCXDRFDDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN=C(O1)C2CC23CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis](/img/structure/B12313923.png)


![2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid](/img/structure/B12313932.png)
![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B12313938.png)


![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid, cis](/img/structure/B12313949.png)
![3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one trihydrochloride](/img/structure/B12313950.png)

amino}-N-(naphthalen-1-yl)acetamide](/img/structure/B12313964.png)

![rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans](/img/structure/B12313981.png)

